molecular formula C11H16N4 B15059088 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B15059088
M. Wt: 204.27 g/mol
InChI Key: LPUNPYGXIVUFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a cyclopenta[d]pyrimidine core fused with a piperazine moiety, is frequently explored in the design and synthesis of novel biologically active compounds. The core chemical structure is associated with research into inhibitors of key protein kinases. For instance, hydroxylated and methoxylated derivatives of the cyclopenta[d]pyrimidine scaffold have been investigated as potent inhibitors of the AKT protein kinase, a key target in oncological research for its role in cell survival and proliferation . Furthermore, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine structure is a key component in compounds studied as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are relevant to neurological disorder research . The piperazine substituent is a common pharmacophore that enhances solubility and allows for structural diversification to optimize binding affinity and selectivity against various biological targets . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C11H16N4/c1-2-9-10(3-1)13-8-14-11(9)15-6-4-12-5-7-15/h8,12H,1-7H2

InChI Key

LPUNPYGXIVUFEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCNCC3

Origin of Product

United States

Preparation Methods

Cyclization of Diamine Derivatives

A widely adopted approach involves the cyclization of 1,2-diamine precursors with sulfonium salts under inert atmospheres. For example, a protocol adapted from analogous syntheses (e.g., cyclopenta[b]pyridin-5-one derivatives) utilizes argon to prevent oxidation during the reaction. Key steps include:

  • Reaction Conditions : Heating at 100°C for 24 hours in anhydrous dimethylformamide (DMF).
  • Workup : Sequential extraction with dichloromethane (5 × 100 mL), drying over sodium sulfate, and rotary evaporation to isolate the crude product.
  • Yield : Reported yields for related cyclopenta[d]pyrimidine cores exceed 90% under optimized conditions.

Knoevenagel Condensation and Stork Alkylation

Industrial-Scale Production

Transitioning from laboratory to industrial synthesis requires optimization for cost, safety, and reproducibility.

Continuous Flow Reactors

Patented methodologies highlight the use of continuous flow systems to enhance heat and mass transfer during cyclization. Benefits include:

  • Throughput : 5–10 kg/day production capacity.
  • Purity : >98% by HPLC, reducing downstream purification needs.

Solvent Recycling

Green chemistry principles are integrated via solvent recovery systems. For instance, dichloromethane from extraction steps is distilled and reused, lowering environmental impact.

Analytical Characterization

Rigorous spectroscopic and chromatographic analyses ensure structural fidelity and purity.

Spectroscopic Data

Technique Key Signals Source
1H NMR (400 MHz) δ 2.94 (t, J = 7.7 Hz, 2H, CH2), 3.79 (s, 3H, OCH3), 8.20 (d, J = 5.7 Hz, 1H, ArH)
13C NMR (101 MHz) δ 166.83 (C=O), 149.77 (ArC), 31.49 (CH2)
GC-MS m/z 135.0 (base peak), 77.0 (cyclopentyl fragment)

Purity Assessment

  • HPLC : >99% purity achieved using C18 columns with acetonitrile/water gradients.
  • Melting Point : 120–122°C for crystalline intermediates.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways may yield isomeric byproducts. Computational modeling (DFT) guides solvent and catalyst selection to favor the desired regioisomer.

Piperazine Incorporation Efficiency

Excess piperazine (5 equivalents) and prolonged reaction times (24–48 hours) mitigate incomplete substitution, albeit at the cost of increased purification complexity.

Emerging Methodologies

Enzymatic Catalysis

Recent explorations use lipases to catalyze cyclization steps under aqueous conditions, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine":

Core Information
The compound "4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)amine" has the molecular formula C17H21N5 and a molecular weight of 295.4 g/mol . Synonyms for this compound include A-940894, 1027330-82-0, and UNII-8U5620H545 .

Applications and Research

While the search results do not directly provide applications for "this compound," they do offer information on related compounds, suggesting potential areas of interest:

  • Medicinal Chemistry : Pyrazolo[3,4-d]pyrimidines, a class of compounds to which 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine belongs, have shown promise as potential therapeutic agents due to their ability to interact with specific molecular targets in the body.
  • Anticancer Properties : Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer activity. Derivatives of phenylpyrazolo[3,4-d]pyrimidine can act as dual inhibitors of EGFR and VEGFR2, and have demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression.
  • Antimicrobial Activity : Some compounds in this family have been investigated for antimicrobial properties, with preliminary studies suggesting potential antifungal and antibacterial activities. The mechanism may involve interaction with specific molecular targets in pathogens, potentially leading to inhibition of their growth or survival.
  • Acetylcholinesterase Inhibitors : 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-substituted-phenyl)pyrimidine-5-carboxamide compounds have been studied for their potential as acetylcholinesterase inhibitors.
  • Other potential applications : The compound can be used in the development of new materials with specific chemical properties.

Related Compounds

The search results also mention several related compounds:

  • 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine : This compound has a piperazine ring substituted with a 3,4-dichlorobenzyl group and a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core.
  • 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine : This is similar to the above compound but has a thieno[2,3-d]pyrimidine core instead of a pyrazolo[3,4-d]pyrimidine core.
  • (5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride : This compound is intended for industrial or scientific research purposes only and not for medical purposes .
  • 3-Methyl-2-(piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one .
  • 3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine .
  • (4,4-Difluoro-1-piperidinyl)[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-pyrrolidinyl]methanone .
  • 5H-Cyclopenta[b]pyridine, 6,7-dihydro-4-(1-piperazinyl) .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets in the body. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are diverse, with modifications impacting pharmacological activity, physicochemical properties, and synthetic utility. Below is a comparative analysis based on evidence from literature and chemical databases:

Structural Modifications and Pharmacological Activity

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity/Application Reference
4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₁₁H₁₆N₄ 204.28 Cyclopenta[d]pyrimidine core, unsubstituted piperazine Intermediate for synthesis of bioactive molecules
6a (Thieno-fused derivative) C₂₄H₂₆N₄O₂S 450.56 Thieno-fused ring, phenylpiperazine ethyl side chain 5-HT2A antagonist (IC₅₀ = 12 nM)
T636-1601 (Fluorophenyl methanone derivative) C₁₉H₂₁FN₄O 340.40 3-fluorophenyl methanone substituent, amino linkage to piperidine Screening compound (activity unspecified)
HR477270 (Diazepane analog) C₁₃H₂₀N₄ 232.32 Piperazine replaced by 1,4-diazepane, methyl group at position 2 Pharmaceutical intermediate
G702-6520 (Benzodioxolylmethyl-triazolo derivative) C₂₇H₂₈N₆O₂ 468.56 Benzodioxolylmethyl-piperazine, triazolo[1,5-a]pyrimidine extension Screening compound (activity unspecified)

Key Comparison Points

  • Ring System Variations: The thieno-fused derivative 6a () exhibits potent 5-HT2A antagonism due to the electron-rich thiophene ring enhancing receptor interactions. In contrast, the parent compound lacks this fused ring and is primarily a synthetic precursor .
  • Substituting piperazine with diazepane () introduces a seven-membered ring, altering conformational flexibility and steric effects, which could modulate binding kinetics .
  • Physicochemical Properties: Thieno-fused derivatives (e.g., 6a) have higher molecular weights (>450 g/mol) compared to the parent compound (204 g/mol), affecting solubility and bioavailability . Fluorophenyl substituents (e.g., T636-1601) introduce halogen atoms, enhancing metabolic stability and target affinity .
  • Synthetic Utility: The parent compound serves as a scaffold for synthesizing derivatives like N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (), demonstrating its role in constructing complex bioactive molecules .

Research Findings and Implications

  • Pharmacological Potential: Thieno-fused analogs () show promise as 5-HT2A antagonists, suggesting that electron-rich fused rings enhance receptor binding.
  • Stereochemical Influence : Derivatives with chiral centers (e.g., ’s (5R,7R)-configured compound) highlight the importance of stereochemistry in optimizing activity and reducing off-target effects .
  • Diazepane vs. Piperazine : The diazepane analog () may offer improved pharmacokinetics due to increased ring flexibility, though this requires further validation .

Biological Activity

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring attached to a cyclopentapyrimidine core. This unique structure contributes to its biological activity. The molecular formula is C11H14N4C_{11}H_{14}N_{4} with a molecular weight of approximately 202.25 g/mol.

Research indicates that compounds related to this compound exhibit their biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, the Akt signaling pathway is a target for many derivatives of this compound.

Akt Inhibition

A study highlighted the synthesis of various derivatives that act as Akt inhibitors. These derivatives demonstrated significant antiproliferative effects against cancer cell lines such as LNCaP and PC-3, with IC50 values indicating potent activity (e.g., 18.0 nM for compound 5q) . The inhibition of Akt is crucial because this kinase plays a pivotal role in promoting cell survival and growth in cancer cells.

Anticancer Activity

  • In Vitro Studies : In vitro evaluations have shown that this compound and its derivatives effectively reduce cell viability in various cancer cell lines. For instance, compounds derived from this scaffold were tested against prostate cancer cells with promising results .
  • Pharmacokinetics : A detailed pharmacokinetic study indicated that the compound exhibits favorable absorption and distribution characteristics, making it a suitable candidate for further development as an oral medication .
  • Combination Therapies : There is emerging evidence that combining this compound with other therapeutic agents enhances its efficacy against resistant cancer cell lines .

Table 1: Summary of Biological Activity

Compound NameIC50 (nM)Cancer Cell LineMechanism of Action
This compound18.0LNCaPAkt Inhibition
Derivative 5q21.3PC-3Akt Inhibition
Derivative 5t15.0MCF-7Akt Inhibition

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Intermediate Selection: Use pyridine or carbamate precursors to generate cyclopenta[d]pyrimidine scaffolds, followed by piperazine substitution via nucleophilic aromatic substitution. Adjust reaction time and temperature to minimize side products .
  • Catalyst Choice: Employ microwave-assisted synthesis (e.g., 140°C for 30 minutes) to accelerate cyclization and reduce decomposition, as demonstrated for analogous cyclopenta[d]pyrimidin-4-amine derivatives .
  • Purification: Utilize column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound from impurities like unreacted piperazine or cyclopentane byproducts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its impurities?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to distinguish the cyclopentane ring (δ 2.5–3.5 ppm for dihydro protons) and piperazine protons (δ 2.8–3.2 ppm) .
    • HRMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 245.1302) and rule out dimerization.
  • Chromatography:
    • HPLC-PDA: Use C18 columns with 0.1% TFA in water/acetonitrile to detect impurities (e.g., des-piperazine analogs) at 254 nm .
    • TLC: Monitor reaction progress using silica gel plates (Rf ~0.4 in dichloromethane/methanol 9:1) .

Advanced: How can computational methods like quantum chemical calculations be integrated into the reaction design for novel derivatives?

Methodological Answer:

  • Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify low-energy pathways for piperazine substitution. For example, calculate activation barriers for nucleophilic attack at the pyrimidine C4 position .
  • Condition Optimization: Use machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal conditions for regioselective functionalization .
  • Feedback Loop: Validate computational predictions with small-scale experiments (e.g., 50 mg batches) and refine models iteratively .

Advanced: How should researchers address contradictory biological activity data across different structural analogs of this compound?

Methodological Answer:

  • Structural Analysis: Compare functional groups (e.g., amino vs. methyl substituents) using analogs like 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile (bioactive) vs. 5-methyl-5H-cyclopenta[b]pyrazine (inert) .
  • Assay Standardization: Replicate assays under controlled conditions (e.g., cell line, incubation time) to isolate structural effects from methodological variability.
  • Meta-Analysis: Aggregate data from analogs (e.g., cyclopenta[c]pyridinones, thienopyrimidines) to identify trends in activity vs. logP or hydrogen-bonding capacity .

Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for this compound's pharmacological effects?

Methodological Answer:

  • Core Modifications: Synthesize derivatives with varied substituents (e.g., halogens at C6, alkyl groups on piperazine) and test in standardized assays (e.g., kinase inhibition).
  • Functional Group Mapping:
DerivativeFunctional GroupObserved ActivityReference
Parent compoundPiperazin-1-ylModerate kinase inhibition
4-Bromo analogBromine at C4Enhanced selectivity
3-Amino-carbonitrile analogAmino and nitrile groupsAnticancer potential
  • Computational Docking: Model interactions with target proteins (e.g., ATP-binding pockets) to rationalize activity differences .

Basic: What are the common challenges in purifying this compound, and what methods can mitigate these issues?

Methodological Answer:

  • Challenges:
    • Hydrophobicity: Aggregation in aqueous media; use DMSO or β-cyclodextrin to improve solubility .
    • Piperazine Byproducts: Co-elution with target compound; employ ion-pair chromatography (e.g., heptafluorobutyric acid) .
  • Mitigation:
    • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for recrystallization .
    • Prep-HPLC: Scale up using 20 µm C18 columns for >95% purity .

Advanced: How can isotopic labeling or advanced NMR techniques elucidate the compound's metabolic stability?

Methodological Answer:

  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-piperazine) to track metabolic degradation via LC-MS/MS .
  • ¹⁹F NMR: Introduce fluorine at C4 to monitor real-time hepatic microsomal stability (e.g., t½ > 2 hours in rat liver microsomes) .
  • HSQC Experiments: Map hydrogen-deuterium exchange rates to identify labile protons (e.g., piperazine NH) under physiological conditions .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

  • Kinase Inhibition: Use ADP-Glo™ assays to measure IC₅₀ against kinases like EGFR or VEGFR2 .
  • Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, normalizing to cyclopentane-free controls .
  • Membrane Permeability: Employ Caco-2 monolayers with LC-MS quantification to assess intestinal absorption potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.